1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |
InChI Key |
MFTHHGXVMYUSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies
The core cyclopropane ring is typically constructed via cyclopropanation of alkenes, especially styrene derivatives bearing the 4-chlorophenyl group. Two main approaches are reported:
Diazo Compound-Mediated Cyclopropanation:
The reaction of styrene derivatives with ethyl diazoacetate in the presence of copper catalysts (e.g., copper acetylacetonate) yields cyclopropane esters as a mixture of cis and trans isomers. This method is well-established for preparing phenylcyclopropane carboxylates, which are precursors to the target acid. The ester intermediates can be separated by chromatographic techniques before further functionalization.Halogenated Carbene Addition to Alkenes:
Generation of carbenes such as difluorocarbene or chlorocarbene from halodifluoromethanes or chlorodifluoroacetates under basic conditions allows cyclopropanation of alkenes. Although this method is more common with fluorinated derivatives, similar principles apply for chlorinated cyclopropanes. The use of phase transfer catalysts and controlled reaction conditions helps improve yields and selectivity.
Functional Group Transformations to Introduce Hydroxymethyl and Carboxylic Acid Groups
After cyclopropanation, the ester group is typically converted into the carboxylic acid. The hydroxymethyl substituent at the 2-position of the cyclopropane ring can be introduced via selective reduction or substitution reactions.
Hydrolysis and Reduction:
Ester intermediates (e.g., ethyl cyclopropanecarboxylates) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Subsequent reduction of adjacent functional groups or introduction of hydroxymethyl substituents can be achieved by controlled reactions such as borane reductions or selective nucleophilic substitutions.Nitrite-Catalyzed Hydroxylation:
A patented method describes dissolving a precursor compound in aqueous sulfuric acid, followed by sodium nitrite catalysis to generate hydroxylated cyclopropane derivatives. This involves careful control of molar ratios, temperature (0–30 °C), and reaction times (0.5–1 hour), followed by deprotection steps to yield 1-hydroxycyclopropanecarboxylic acid derivatives. This approach emphasizes mild conditions and improved yields compared to older methods.
Cyclization and Amidation Processes
Cyclization via Chlorobutyrate Esters:
Conversion of 4-chlorobutyric acid to chlorobutyrate esters followed by base-induced cyclization in the presence of phase transfer catalysts yields cyclopropanecarboxylate esters. The use of sodium hydroxide and phase transfer catalysts enables ring closure, but often requires chlorinated solvents such as dichloromethane. This step is crucial for constructing the cyclopropane ring with the appropriate substitution pattern.Amidation and Further Functionalization:
Amidation of cyclopropanecarboxylic acid with ammonia or amines can be performed under solvent-free conditions or in inert solvents like cyclohexane or toluene. The reaction temperature ranges from 100 to 150 °C with nitrogen venting to remove water and excess ammonia, facilitating product isolation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield / Notes |
|---|---|---|---|---|
| Cyclopropanation | Styrene + ethyl diazoacetate, Cu(acac)2 catalyst | Room temp | Hours | Mixture of cis/trans esters; requires separation |
| Nitrite-catalyzed hydroxylation | Compound 1 + NaNO2 in H2SO4 aqueous solution | 0–30 | 0.5–1 hour | Molar ratio NaNO2:compound ~1:1; mild conditions |
| Cyclization | Chlorobutyrate ester + NaOH + phase transfer catalyst | Ambient to reflux | Variable | Requires chlorinated solvent; yields <46% reported |
| Amidation | Cyclopropanecarboxylic acid + NH3 (solvent optional) | 100–150 | 1–10 hours | Solvent-free preferred; easy isolation |
| Hydrolysis and Deprotection | Acid/base hydrolysis, pH adjustment, extraction | Room temp | Variable | Extraction with ethyl acetate; drying with MgSO4 |
Summary of Key Research Findings
The cyclopropanation step is critical and often determines the stereochemical outcome; copper-catalyzed diazo compound cyclopropanation is a reliable route for 4-chlorophenyl derivatives.
Nitrite-catalyzed hydroxylation in sulfuric acid provides a scalable, mild, and efficient method for introducing the hydroxymethyl group on the cyclopropane ring, improving yields and reducing harsh conditions compared to traditional methods.
Phase transfer catalysis facilitates cyclization of chlorobutyrate esters but requires chlorinated solvents and careful handling to optimize yields and purity.
Amidation and hydrolysis steps are generally straightforward, with solvent-free amidation offering cost and purification advantages.
Alternative carbene sources and microwave-assisted cyclopropanation have been explored to improve reaction speed and yields, though these are more common in fluorinated cyclopropane derivatives.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with a unique cyclopropane structure that includes a hydroxymethyl group and a chlorophenyl moiety. It has a molecular formula of C11H11ClO3 and a molecular weight of approximately 224.66 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry, particularly due to the presence of both the chlorophenyl and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a versatile material with potential biological activities, making it an interesting subject for further research in drug development and chemical synthesis.
Potential applications:
- Medicinal Chemistry: The chlorophenyl and hydroxymethyl groups present in the compound can influence its reactivity and interactions with biological targets. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
- Drug Development: Due to its unique reactivity and potential biological activities, 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is an interesting subject for drug development.
Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Similar chlorophenyl group | Potential orexin receptor antagonist | Different substitution pattern |
| 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | Lacks chlorophenyl group | Limited biological studies | Simpler structure |
| 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Fluorine instead of chlorine | Potentially similar activity | Fluorine's electronic effects |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Positional Isomers
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS: 63106-91-2)
- Structural Difference: Chlorine substituent at the meta position (3-Cl) instead of para (4-Cl).
- Implications: The para substitution in the target compound may allow better alignment with hydrophobic pockets in receptors compared to the meta isomer. Steric hindrance in the meta isomer could reduce binding affinity .
- (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 1181230-38-5) Structural Difference: Chlorine at the ortho position (2-Cl) and stereospecific (1R,2R) configuration. Stereochemistry may influence chiral recognition in biological systems .
Functional Group Variations
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 72934-37-3)
- 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid (Ref: 3D-CAC76019) Structural Difference: Phenoxy ether replaces the hydroxymethyl group.
- trans-2-Cyanocyclopropane-1-carboxylic acid (CAS: 39891-82-2) Structural Difference: Cyano (-CN) group instead of hydroxymethyl. Implications: The electron-withdrawing cyano group alters electronic properties, affecting reactivity and binding interactions .
Ring Size and Substituent Effects
- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS: 50921-39-6) Structural Difference: Cyclobutane ring instead of cyclopropane.
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1039952-36-7)
Stereochemical Variations
- (1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid Structural Difference: Contains amino and carboxy groups on the cyclopropane ring. Implications: Increased hydrogen-bonding capacity may enhance target engagement but complicate synthetic accessibility .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Substituents | Functional Groups | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 63106-92-3 | 4-Cl-Ph, -CH₂OH | COOH, -CH₂OH | 226.64* |
| 3-Chloro Isomer | 63106-91-2 | 3-Cl-Ph, -CH₂OH | COOH, -CH₂OH | 226.64* |
| 1-(4-Cl-Ph)cyclopropane-1-COOH | 72934-37-3 | 4-Cl-Ph | COOH | 196.63 |
| 1-(4-Cl-phenoxy)cyclopropane-1-COOH | 3D-CAC76019 | 4-Cl-Ph-O- | COOH | 226.66 |
*Calculated based on molecular formula C₁₁H₁₁ClO₃.
Research Findings
- Solubility: The hydroxymethyl group in the target compound increases hydrophilicity, as evidenced by its higher predicted aqueous solubility compared to non-hydroxylated analogs like CAS 72934-37-3 .
- Synthetic Routes : The target compound may require multi-step synthesis involving hydroxymethylation, whereas analogs like 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid are synthesized via direct cyclopropanation .
Biological Activity
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS No. 63106-92-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 226.65 g/mol
- Structure : The compound features a cyclopropane ring with a hydroxymethyl group and a chlorophenyl moiety, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can selectively inhibit the proliferation of cancer cell lines such as A375 (human melanoma) and A549 (human lung adenocarcinoma). The IC values for these activities can vary widely, with some compounds demonstrating effective cytotoxicity at concentrations below 10 μM .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A375 | 5.7 |
| Compound B | A549 | <10 |
| Compound C | Hela | >30 |
Antimicrobial Activity
Similar compounds have also demonstrated antimicrobial properties. For example, secondary metabolites derived from natural sources often show antibacterial and antifungal activities. While specific data on 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is limited, its structural analogs suggest potential efficacy against various pathogens .
The mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways that promote cell survival and proliferation. This is particularly evident in studies where compounds suppress growth factors such as VEGF (vascular endothelial growth factor) and bFGF (basic fibroblast growth factor) .
Case Studies
- Study on Cytotoxic Effects : In a study examining the effects of related cyclopropane derivatives, it was found that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of the hydroxymethyl group in mediating these effects.
- Antimicrobial Evaluation : Another investigation into structurally similar compounds revealed promising antibacterial activity against Gram-positive bacteria, suggesting that 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid could possess similar properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves cyclopropanation of pre-functionalized precursors. For example, a multi-step approach may include:
Condensation : Reacting 4-chlorophenyl derivatives with cyclopropane precursors (e.g., via [2+1] cycloaddition using carbene intermediates).
Functionalization : Introducing the hydroxymethyl group via hydroxylation or reduction of a nitrile/ester intermediate (see analogous methods in , where palladium catalysts and solvents like DMF are used for cyclization ).
Purification : Acidic workup (pH ~1) and recrystallization (e.g., using HCl, as in ) to isolate the carboxylic acid .
- Critical Conditions : Catalysts (e.g., palladium), solvent polarity (DMF/toluene), and temperature control (50–100°C) are crucial for minimizing side reactions.
Q. How is the structural elucidation of this compound typically performed, and which spectroscopic techniques are most informative?
- Methodological Answer :
- X-ray Crystallography : Resolves cyclopropane ring strain and stereochemistry (e.g., as demonstrated for similar chlorophenyl cyclopropanes in ) .
- NMR Spectroscopy : H NMR confirms substituent positions (e.g., chlorophenyl aromatic protons at δ 7.2–7.4 ppm, cyclopropane protons as multiplet peaks). C NMR identifies carboxylic acid (δ ~170 ppm) and cyclopropane carbons (δ ~20–30 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClO, exact mass ~226.04 Da) .
Advanced Research Questions
Q. How do variations in substituent positions on the cyclopropane ring influence the compound's reactivity and biological activity?
- Methodological Answer :
- Reactivity : Electron-withdrawing groups (e.g., -Cl) increase ring strain, enhancing susceptibility to ring-opening reactions. For instance, shows that methyl or phenyl substituents alter regioselectivity in nucleophilic additions .
- Biological Activity : Substituent position affects binding affinity. For example, 1-[(2-chlorophenyl)methyl]cyclopropane-1-carboxylic acid ( ) exhibits different pharmacokinetics compared to 4-chlorophenyl analogs due to steric hindrance . Comparative studies using SAR (Structure-Activity Relationship) models are recommended.
Q. What computational methods are employed to predict the stability and electronic properties of this cyclopropane derivative, and how do these predictions align with experimental data?
- Methodological Answer :
- DFT Calculations : Used to model cyclopropane ring strain and electron density distribution. For example, references computational tools like Lexichem TK for predicting acidity (pKa) and HOMO-LUMO gaps .
- MD Simulations : Assess solvation effects and conformational stability. Discrepancies between predicted and experimental stability (e.g., in aqueous vs. organic solvents) can arise from unaccounted solvent interactions, necessitating iterative model refinement.
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading in vs. ) to identify yield-limiting factors .
- Reproducibility Protocols : Standardize assays (e.g., enzyme inhibition IC) using controls from structurally validated compounds (e.g., ’s comparative analogs) .
- Error Analysis : Use techniques like HPLC-MS to trace impurities (e.g., unreacted nitrile intermediates) that may skew biological activity .
Experimental Design & Safety
Q. What safety precautions are critical when handling 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
